2,5-dichloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide
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Overview
Description
This compound is a benzamide derivative with a 2,3-dihydro-1H-inden-1-ylmethyl group attached to the nitrogen atom of the amide group . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. The 2,3-dihydro-1H-inden-1-ylmethyl group is a bicyclic structure that includes a cyclopentane ring fused with a benzene ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution reactions or coupling reactions . The exact method would depend on the starting materials and the specific conditions required.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide core and the 2,3-dihydro-1H-inden-1-ylmethyl group. The presence of the two chlorine atoms on the benzene ring would make the molecule more electron-deficient, which could influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could allow for hydrogen bonding, influencing its solubility in different solvents .Scientific Research Applications
- Researchers have investigated indole derivatives for their antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
- Additionally, DCPIB , a compound related to indole, acts as a reversible and highly selective blocker of volume-regulated anion channels (VRAC) in endothelial cells .
- Imidazole-containing indole derivatives have been studied for their potential as anti-HIV agents. These compounds show promise in inhibiting HIV-1 .
Antiviral Activity
Anti-HIV Activity
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,5-dichloro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c18-12-5-6-15(19)13(9-12)16(21)20-10-17(22)8-7-11-3-1-2-4-14(11)17/h1-6,9,22H,7-8,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJDRLBTCPCNRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=C(C=CC(=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide |
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